1-(2,6-Dichloro-3-nitrophenyl)ethanone
Overview
Description
“1-(2,6-Dichloro-3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H5Cl2NO3 . It is also known as DCNE. It is a yellow crystalline compound that belongs to the class of aryl.
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dichloro-3-nitrophenyl)ethanone” contains a total of 19 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
“1-(2,6-Dichloro-3-nitrophenyl)ethanone” has a molecular weight of 234.04 . It is a solid or liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
Phase Equilibrium Studies
The compound has been studied for its role in the phase equilibrium of solid-liquid mixtures. For instance, Li et al. (2019) investigated the ternary phase equilibrium of similar nitrophenyl ethanones in different solvents. They constructed isothermal ternary phase diagrams, essential for separating mixtures of similar compounds (Li et al., 2019).
Chemical Synthesis
1-(2,6-Dichloro-3-nitrophenyl)ethanone is used in the synthesis of various chemical compounds. For instance, Androsov et al. (2010) described a method to synthesize 3-aminobenzo[b]thiophenes using a related compound as a starting material (Androsov et al., 2010).
Electrophilic Bromination
This compound is also involved in electrophilic bromination reactions. Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including compounds similar to 1-(2,6-Dichloro-3-nitrophenyl)ethanone, demonstrating its utility in organic synthesis (Ying, 2011).
Charge Density Analysis
The compound's molecular structure has been analyzed for understanding intra- and intermolecular bonding features. Hibbs et al. (2003) conducted a charge density analysis on a similar compound, which is crucial for understanding its chemical reactivity and physical properties (Hibbs et al., 2003).
Base-Labile Carboxyl Protecting Group
It serves as a precursor in the synthesis of protecting groups for carboxylic acids. Robles et al. (1993) reported the use of a similar compound in developing a new base-labile carboxyl protecting group, demonstrating its importance in synthetic chemistry (Robles et al., 1993).
Whole-Cell Biocatalyst
The compound is used as a precursor in biocatalysis. Tokoshima et al. (2013) described the whole-cell yeast-mediated preparation of a related compound, highlighting its application in enzymatic synthesis (Tokoshima et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2,6-dichloro-3-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMVLFOWONWZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438595 | |
Record name | 2',6'-DICHLORO-3'-NITROACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloro-3-nitrophenyl)ethanone | |
CAS RN |
223785-76-0 | |
Record name | 2',6'-DICHLORO-3'-NITROACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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